molecular formula C6H8N2O3 B14181131 4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate CAS No. 876274-19-0

4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate

Cat. No.: B14181131
CAS No.: 876274-19-0
M. Wt: 156.14 g/mol
InChI Key: RRMXYEAHXJMVJL-UHFFFAOYSA-N
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Description

4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and an imino group attached to a cyclohexene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate typically involves the reaction of cyclohexane-1,3-dione with appropriate amines under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which facilitates the formation of the imino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-iminocyclohex-4-ene-1,3-dione;hydrate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions.

Properties

CAS No.

876274-19-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-amino-6-iminocyclohex-4-ene-1,3-dione;hydrate

InChI

InChI=1S/C6H6N2O2.H2O/c7-3-1-4(8)6(10)2-5(3)9;/h1,7H,2,8H2;1H2

InChI Key

RRMXYEAHXJMVJL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=CC(=N)C1=O)N.O

Origin of Product

United States

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